molecular formula C6H8NaO7 B032071 Isocitric acid trisodium salt CAS No. 1637-73-6

Isocitric acid trisodium salt

Cat. No.: B032071
CAS No.: 1637-73-6
M. Wt: 215.11 g/mol
InChI Key: CHFLVYSWZGDPQD-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It interacts with enzymes such as aconitase and isocitrate dehydrogenase . Aconitase catalyzes the isomerization of citrate to isocitrate, while isocitrate dehydrogenase acts upon isocitrate, leading to a series of reactions that result in the production of energy .

Cellular Effects

The effects of Isocitric acid trisodium salt on cells are primarily related to its role in the citric acid cycle. By participating in this cycle, it contributes to energy production and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with enzymes in the citric acid cycle . For instance, it binds to the active site of isocitrate dehydrogenase, leading to the production of alpha-ketoglutarate and CO2 . This process also results in the reduction of NAD+ to NADH, which is used in other stages of cellular respiration .

Dosage Effects in Animal Models

One study found that isocitric acid could remove neurointoxication and restore memory in rats intoxicated with lead and molybdenum salts .

Metabolic Pathways

This compound is involved in the citric acid cycle, a crucial metabolic pathway in cells . This cycle involves a series of chemical reactions used by all aerobic organisms to release stored energy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely tied to its role in the citric acid cycle

Subcellular Localization

The subcellular localization of this compound is primarily in the mitochondria, where the citric acid cycle takes place . Its activity and function are tied to its role in this cycle .

Preparation Methods

The preparation of DL-Isocitric Acid (sodium salt hydrate) involves the synthesis of isocitric acid followed by its conversion to the sodium salt form. The synthetic route typically includes the following steps:

Industrial production methods may involve fermentation processes using microorganisms that produce isocitric acid as a byproduct. The isocitric acid is then extracted and purified before being converted to its sodium salt form.

Chemical Reactions Analysis

DL-Isocitric Acid (sodium salt hydrate) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form oxalosuccinic acid, which is an intermediate in the citric acid cycle.

    Reduction: It can be reduced to form isocitrate, which can further participate in metabolic pathways.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include oxalosuccinic acid and isocitrate .

Scientific Research Applications

DL-Isocitric Acid (sodium salt hydrate) has a wide range of scientific research applications:

Comparison with Similar Compounds

DL-Isocitric Acid (sodium salt hydrate) can be compared with other similar compounds such as:

    Citric Acid: Both are involved in the citric acid cycle, but citric acid is the initial substrate, while isocitric acid is an intermediate.

    α-Ketoglutaric Acid: Another intermediate in the citric acid cycle, formed from isocitric acid through oxidative decarboxylation.

    Malic Acid: Also part of the citric acid cycle, but involved in different steps.

The uniqueness of DL-Isocitric Acid (sodium salt hydrate) lies in its specific role as a substrate for isocitrate dehydrogenase and its use as a marker for isocitrate composition in fruit products .

Properties

CAS No.

1637-73-6

Molecular Formula

C6H8NaO7

Molecular Weight

215.11 g/mol

IUPAC Name

trisodium;1-hydroxypropane-1,2,3-tricarboxylate;hydrate

InChI

InChI=1S/C6H8O7.Na/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);

InChI Key

CHFLVYSWZGDPQD-UHFFFAOYSA-N

SMILES

C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

C(C(C(C(=O)O)O)C(=O)O)C(=O)O.[Na]

1637-73-6

Related CAS

320-77-4 (Parent)

Synonyms

Sodium isocitrate;  3-Carboxy-2,3-dideoxypentaric Acid Trisodium Salt; 

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of including isocitric acid trisodium salt in the analysis of organic acids in fruit juice?

A1: Isocitric acid, often found in its salt forms like trisodium isocitrate, is a naturally occurring organic acid present in various fruits. Its presence and concentration can contribute to the flavor profile of the juice and serve as a marker for fruit ripeness or variety. By including this compound as one of the target analytes in the developed ion exchange chromatography method, researchers can obtain a more comprehensive understanding of the organic acid composition in fruit juice samples []. This information is valuable for quality control purposes, authentication of fruit juice origin, and assessing the overall flavor profile.

Q2: How does the analytical method described in the research paper ensure accurate and precise measurement of this compound in fruit juice?

A2: The research paper describes a gradient elution ion exchange chromatography method coupled with suppressed conductivity detection for the simultaneous determination of eight organic acids, including this compound []. The method utilizes an IonPac AS11-HC column and an IonPac AG11-HC guard column to achieve efficient separation of the target analytes. The use of a self-regenerating suppressor enhances the sensitivity of the conductivity detector. By optimizing the gradient elution conditions using a KOH eluent, the method ensures good resolution and peak shape for this compound, leading to accurate quantification.

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